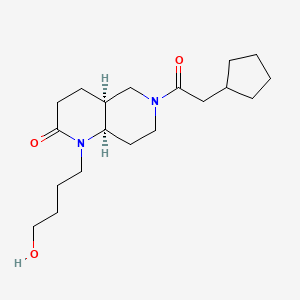![molecular formula C21H13NO7 B5358690 1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5358690.png)
1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one
Overview
Description
1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one, commonly known as Rhodamine B, is a fluorescent dye that has been widely used in scientific research applications. Rhodamine B is a xanthene dye and has a molecular weight of 479.01 g/mol. It is a bright red powder that is soluble in water and ethanol.
Scientific Research Applications
Chemical Synthesis and Characterization
- Preparation and Analysis: The preparation of related xanthene compounds, such as 9,9-bis(3-amino-4-hydroxyphenyl) xanthene, involves a two-step process with nitration and reduction stages, yielding significant insights into the synthesis of complex xanthene derivatives (Chen, 2015). Additionally, the study by Mei-qi (2014) provides details on the synthesis and characterization of similar xanthene compounds, demonstrating the methods and analysis techniques involved in their production (Mei-qi, 2014).
Biological and Pharmacological Investigations
- Inhibitory Activity Studies: The research on xanthones from microfungi, such as the study by Healy et al. (2004), provides insights into the chemical structure and potential biological activities of xanthone derivatives. These studies often explore the antimicrobial and cytotoxic properties of xanthones, which can be pertinent to understanding the broader applications of similar compounds (Healy et al., 2004).
Development of Novel Compounds and Applications
- Novel Synthesis Approaches: Research on the development of novel xanthone derivatives, such as the work by Setsukinai et al. (2003), often focuses on creating compounds with specific properties, like fluorescence, which can be used in various scientific applications. These studies provide valuable insights into the versatility and potential utility of xanthone derivatives in scientific research (Setsukinai et al., 2003).
Xanthone Derivatives in Material Science
- Corrosion Inhibition Research: The study of xanthone derivatives in the context of material science, such as their role in corrosion inhibition, is another area of interest. Research like that of Arrousse et al. (2021) investigates the potential of xanthone derivatives to inhibit corrosion in metals, indicating their utility in industrial applications (Arrousse et al., 2021).
properties
IUPAC Name |
1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]xanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO7/c23-16-9-14(28-11-17(24)12-4-3-5-13(8-12)22(26)27)10-19-20(16)21(25)15-6-1-2-7-18(15)29-19/h1-10,23H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJNSTNSIMRACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5358610.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5358611.png)
![ethyl 4-{4-[4-(4-morpholinyl)-3-nitrobenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5358622.png)
![methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5358631.png)
![ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358634.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5358636.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5358641.png)
![N-[3-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B5358654.png)

![1-{[1-(benzylsulfonyl)piperidin-4-yl]oxy}-1H-1,2,3-benzotriazole](/img/structure/B5358673.png)
![1-(4-methylbenzyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5358679.png)
![1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)azetidin-3-ol](/img/structure/B5358686.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5358691.png)
![5-[(9-methyl-9H-carbazol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5358704.png)